molecular formula C12H5Cl2F3N4S2 B14058192 3-(Trifluoromethyl)-2-[(5-methyl-1,3,4-thiadiazole-2-yl)thio]-6,7-dichloroquinoxaline

3-(Trifluoromethyl)-2-[(5-methyl-1,3,4-thiadiazole-2-yl)thio]-6,7-dichloroquinoxaline

Cat. No.: B14058192
M. Wt: 397.2 g/mol
InChI Key: PDGUQPADGLCLCV-UHFFFAOYSA-N
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Description

6,7-Dichloro-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3-trifluoromethyl-quinoxaline is a complex organic compound that belongs to the class of quinoxalines This compound is characterized by the presence of a quinoxaline core, which is a bicyclic structure consisting of a benzene ring fused with a pyrazine ring The compound also contains a thiadiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3-trifluoromethyl-quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a suitable diketone, such as 1,2-dichloroethane, under acidic conditions to form the quinoxaline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3-trifluoromethyl-quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted quinoxalines.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3-trifluoromethyl-quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring allows it to cross cellular membranes and interact with biological targets, leading to various biological effects. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dichloro-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3-trifluoromethyl-quinoxaline is unique due to the combination of its quinoxaline and thiadiazole rings, along with the presence of chlorine and trifluoromethyl groups.

Properties

Molecular Formula

C12H5Cl2F3N4S2

Molecular Weight

397.2 g/mol

IUPAC Name

2-[6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-yl]sulfanyl-5-methyl-1,3,4-thiadiazole

InChI

InChI=1S/C12H5Cl2F3N4S2/c1-4-20-21-11(22-4)23-10-9(12(15,16)17)18-7-2-5(13)6(14)3-8(7)19-10/h2-3H,1H3

InChI Key

PDGUQPADGLCLCV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl

Origin of Product

United States

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